2-(3-Methylphenoxy)propanohydrazide
Overview
Description
“2-(3-Methylphenoxy)propanohydrazide” is a chemical compound with the CAS Number: 90330-07-7 . It has a molecular weight of 194.23 and a molecular formula of C10H14N2O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(3-Methylphenoxy)propanohydrazide” is 1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(3-Methylphenoxy)propanohydrazide” is a solid at room temperature . It has a molecular weight of 194.23 and a molecular formula of C10H14N2O2 .Scientific Research Applications
Nonlinear Optical Properties
Research on hydrazones similar to 2-(3-Methylphenoxy)propanohydrazide has revealed their potential in optical applications. A study synthesized hydrazones and investigated their third-order nonlinear optical properties, suggesting their applicability in optical devices like optical limiters and switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).
Antimicrobial Activity
Compounds structurally related to 2-(3-Methylphenoxy)propanohydrazide have been synthesized and tested for antimicrobial activity. A study found that some derivatives exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger, highlighting their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis and Characterization
The synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, closely related to the compound , have been reported. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the versatile chemical reactivity and potential biological relevance of this class of compounds (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Activities
Another study focused on the synthesis, characterization, and biological evaluation of 1,3,4-oxadiazole derivatives, including those derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide. These derivatives were evaluated for analgesic and anti-inflammatory activities, indicating the potential of such compounds in developing new therapeutic agents (Dewangan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(3-methylphenoxy)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOZUZXHZLLHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920455 | |
Record name | 2-(3-Methylphenoxy)propanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)propanohydrazide | |
CAS RN |
90330-07-7 | |
Record name | Propionic acid, 2-(m-tolyloxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090330077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Methylphenoxy)propanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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